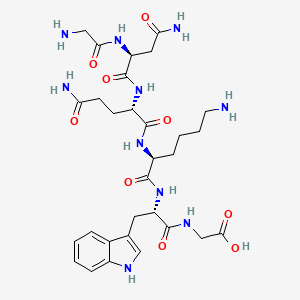
L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine is a synthetic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an alanyl group, a methyl group, and a phenoxybutanoyl group attached to a serine residue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting agents like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The phenoxybutanoyl group may be susceptible to oxidation under certain conditions.
Reduction: The carbonyl group in the phenoxybutanoyl moiety can be reduced to an alcohol.
Substitution: The serine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions or protein-ligand binding.
Medicine: Potential therapeutic applications, such as drug development or as a precursor for bioactive compounds.
Industry: Use in the production of specialty chemicals or as an intermediate in manufacturing processes.
Wirkmechanismus
The mechanism of action of L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or cellular regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-serine: A simpler analog without the phenoxybutanoyl group.
N-Methyl-L-serine: Lacks the alanyl and phenoxybutanoyl groups.
L-Alanyl-N-methyl-L-serine: Similar but without the phenoxybutanoyl group.
Uniqueness
L-Alanyl-N-methyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine is unique due to the presence of the phenoxybutanoyl group, which may impart distinct chemical and biological properties compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
921934-65-8 |
|---|---|
Molekularformel |
C17H22N2O7 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(4-oxo-4-phenoxybutanoyl)oxypropanoic acid |
InChI |
InChI=1S/C17H22N2O7/c1-11(18)16(22)19(2)13(17(23)24)10-25-14(20)8-9-15(21)26-12-6-4-3-5-7-12/h3-7,11,13H,8-10,18H2,1-2H3,(H,23,24)/t11-,13-/m0/s1 |
InChI-Schlüssel |
STPSJHZVQRVUDR-AAEUAGOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N(C)[C@@H](COC(=O)CCC(=O)OC1=CC=CC=C1)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)N(C)C(COC(=O)CCC(=O)OC1=CC=CC=C1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


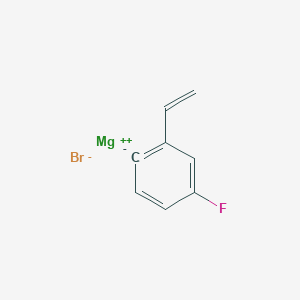
![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)
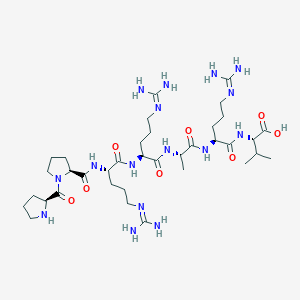
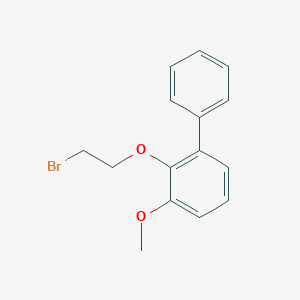
![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)
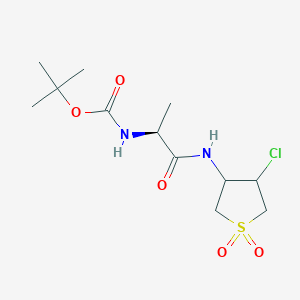
![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)
![1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene](/img/structure/B12616734.png)
![[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12616739.png)
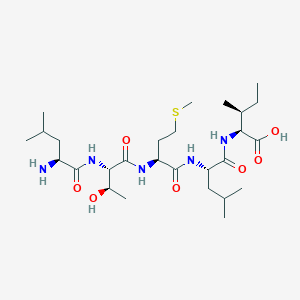

![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12616755.png)
![2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol](/img/structure/B12616760.png)
